![molecular formula C12H16N4O2 B2810322 1-ethyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034292-31-2](/img/structure/B2810322.png)
1-ethyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea
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Overview
Description
The compound “1-ethyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea” is a complex organic molecule that contains several functional groups, including a furan ring, a pyrazole ring, and a urea group. Furan is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Urea is an organic compound with the formula (NH2)2CO. It plays an important role in many biological processes, including the metabolic breakdown of proteins.
Chemical Reactions Analysis
The chemical reactions of this compound would largely depend on the reactivity of its functional groups. Furan rings can undergo electrophilic substitution reactions similar to other aromatic compounds . Pyrazole rings can participate in various reactions such as alkylation, acylation, and halogenation .Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis of Novel Derivatives
Research efforts have led to the synthesis of novel pyridine, naphthyridine, and naphthofuran derivatives bearing a pyrazole nucleus. These compounds are synthesized through reactions involving malononitrile, benzoylacetonitrile, ethyl cyanoacetate, and hydrazines, leading to the formation of compounds with different heterocyclic moieties. The synthesized compounds are characterized by various spectroscopic techniques, confirming their structures and providing a basis for further biological evaluations (Abdelrazek et al., 2010; El-Wahab et al., 2011).
Antimicrobial and Anticancer Activities
Certain derivatives exhibit significant antimicrobial and anticancer activities. The antimicrobial activity is tested against various gram-positive and gram-negative bacteria and fungi, showing the potential of these compounds as antimicrobial agents. Furthermore, some compounds have shown promising effects against cancer cell lines, highlighting their potential in anticancer research (Zaki et al., 2018).
Chemical Properties and Applications
Regioselective Synthesis
Studies have demonstrated the efficient and regioselective synthesis of pyrazole derivatives under specific conditions, such as ultrasound irradiation. This methodology facilitates the synthesis of compounds with potential biological activities, reducing reaction times and improving yields (Machado et al., 2011).
Gelation Properties
Research on urea derivatives has also explored their ability to form hydrogels in the presence of certain acids, which can be tuned by the identity of the anion. This property is of interest for the development of materials with specific rheological and morphological characteristics (Lloyd & Steed, 2011).
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that “1-ethyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea” may also interact with multiple targets, leading to a variety of biological effects.
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and potentially “1-ethyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea”, could affect a wide range of biochemical pathways.
Future Directions
properties
IUPAC Name |
1-ethyl-3-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-2-13-12(17)14-4-5-16-8-11(7-15-16)10-3-6-18-9-10/h3,6-9H,2,4-5H2,1H3,(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICQPXXMDAMVCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCN1C=C(C=N1)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea |
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